molecular formula C19H15Cl2NO4 B8406170 6-[(2,3-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)-4-oxo-quinoline-3-carboxylic acid

6-[(2,3-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8406170
M. Wt: 392.2 g/mol
InChI Key: JZCZZGZHZXJOHY-UHFFFAOYSA-N
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Patent
US07176220B2

Procedure details

Ethyl 1-(2-acetoxyethyl)-6-(2,3-dichlorobenzyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate obtained in Step 4 (6.0 g, 13.0 mmol) was suspended in ethanol (480 ml) and 4N aqueous sodium hydroxide solution (84 ml, 21 mmol) was added. The mixture was heated under reflux for 30 min. After allowing the mixture to cool, the reaction solution was partly concentrated under reduced pressure. Hydrochloric acid was added and the precipitate was collected by filtration, washed with water and ethanol and vacuum-dried to give an object product (4.5 g, yield 85%) as a white solid.
Name
Ethyl 1-(2-acetoxyethyl)-6-(2,3-dichlorobenzyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][N:7]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:19]=3[Cl:25])=[CH:14][CH:15]=2)[C:10](=[O:26])[C:9]([C:27]([O:29]CC)=[O:28])=[CH:8]1)(=O)C.[OH-].[Na+]>C(O)C>[Cl:25][C:19]1[C:20]([Cl:24])=[CH:21][CH:22]=[CH:23][C:18]=1[CH2:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:7]([CH2:6][CH2:5][OH:4])[CH:8]=[C:9]([C:27]([OH:29])=[O:28])[C:10]2=[O:26] |f:1.2|

Inputs

Step One
Name
Ethyl 1-(2-acetoxyethyl)-6-(2,3-dichlorobenzyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)OCCN1C=C(C(C2=CC(=CC=C12)CC1=C(C(=CC=C1)Cl)Cl)=O)C(=O)OCC
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was partly concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CC=2C=C3C(C(=CN(C3=CC2)CCO)C(=O)O)=O)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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